trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride
Description
trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 4-position and a methyl ester group at the 3-position. The trans configuration of the substituents ensures spatial arrangement critical for its pharmacological interactions. This compound serves as a versatile intermediate in pharmaceutical research, particularly in synthesizing molecules targeting neurological and metabolic disorders. Its pyrrolidine core contributes to conformational rigidity, while the ester group enhances reactivity for further derivatization .
Properties
IUPAC Name |
methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJDEHQFGPGOH-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874367-19-8 | |
| Record name | rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Common Synthetic Routes
While direct literature specifically detailing the preparation of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is limited, analogous synthetic strategies for related pyrrolidine derivatives provide insight into effective methods:
Cyclization Reactions : Pyrrolidine rings are often constructed via cyclization of open-chain precursors containing amine and carboxylate functionalities. Control over stereochemistry is achieved by chiral auxiliaries or catalysts.
Chiral Resolution and Catalysis : Enantiomeric purity is commonly ensured by chiral resolution techniques such as chiral HPLC or supercritical fluid chromatography (SFC), or by asymmetric synthesis using chiral catalysts.
Salt Formation : Conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization of the salt form.
Specific Preparation Methodology
Based on available data from GlpBio and related chemical suppliers, the preparation of this compound involves:
Step 1: Synthesis of the free base trans-Methyl 4-phenylpyrrolidine-3-carboxylate
This step typically involves the formation of the pyrrolidine ring bearing the phenyl substituent at the 4-position and the methyl ester at the 3-position. The trans stereochemistry is controlled via stereoselective synthesis or resolution.
Step 2: Conversion to Hydrochloride Salt
The free base is dissolved in an appropriate solvent system (e.g., methanol, ethanol, or water). Hydrochloric acid is added dropwise under controlled temperature conditions to precipitate the hydrochloride salt. Physical methods such as vortexing, ultrasound, or gentle heating (hot water bath) assist in dissolving and crystallization.
Step 3: Purification
The hydrochloride salt is purified by recrystallization from solvents such as ethanol/ethyl acetate or by other chromatographic techniques to ensure high purity and yield.
Solubility and Stock Solution Preparation
GlpBio provides detailed data on preparing stock solutions of this compound, which is critical for downstream applications and formulation:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.137 | 20.6851 | 41.3702 |
| 5 mM Solution Volume (mL) | 0.8274 | 4.137 | 8.274 |
| 10 mM Solution Volume (mL) | 0.4137 | 2.0685 | 4.137 |
These volumes correspond to the solvent required to prepare stock solutions at the specified molarities, facilitating precise dosing and formulation.
In Vivo Formulation Preparation
For biological studies, the compound is formulated in vivo by:
- Preparing a DMSO master stock solution by dissolving the compound in DMSO.
- Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil with mixing and clarification at each step.
- Ensuring clarity of the solution before proceeding to the next solvent addition, aided by vortexing, ultrasound, or heating.
This stepwise solvent addition ensures solubility and stability of the compound for in vivo administration.
Comparative Analysis of Preparation Methods
| Aspect | Cyclization & Chiral Resolution | Direct Salt Formation from Free Base | In Vivo Formulation Preparation |
|---|---|---|---|
| Stereochemical Control | High, via chiral catalysts or resolution | Dependent on precursor purity | Not applicable |
| Yield | Moderate to high depending on route | High for salt formation step | N/A |
| Purity | High after resolution | High after recrystallization | Dependent on stock solution quality |
| Scalability | Moderate, complex steps | High, simple salt formation | Dependent on formulation volume |
| Safety | Requires handling of reagents and catalysts | Mild conditions | Mild, formulation solvents |
Notes on Related Synthetic Advances
While direct patents or publications on this compound are scarce, methods for related pyrrolidine derivatives emphasize:
- Use of tetramethylguanidine or alkoxide bases for cyclization steps to improve yield and stereoselectivity.
- Telescoped processes that avoid intermediate isolation to increase efficiency.
- Catalytic hydrogenation and reduction steps using palladium on charcoal and formic acid derivatives for related piperidine carboxylate hydrochlorides, indicating potential analogous approaches for pyrrolidine derivatives.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Chiral catalyst/base (e.g., KOtBu, tetramethylguanidine) | Controls trans stereochemistry |
| Resolution | Chiral HPLC or SFC | Ensures enantiomeric purity |
| Salt Formation | HCl in methanol/ethanol, vortex/ultrasound | Produces hydrochloride salt, crystallization |
| Purification | Recrystallization (ethanol/ethyl acetate) | Enhances purity |
| Formulation | DMSO, PEG300, Tween 80, water or corn oil | For in vivo use |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is utilized as a key intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its structural properties allow for the development of compounds with enhanced efficacy in pain management and inflammation reduction .
Neuroscience Research
This compound plays a crucial role in studies investigating neurotransmitter systems. It has been shown to interact with dopaminergic and serotonergic pathways, making it a valuable tool for understanding conditions such as depression and anxiety. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting these pathways .
Chiral Synthesis
The chiral nature of this compound makes it an essential component in asymmetric synthesis. This application is particularly important in drug development, as chiral compounds often exhibit different biological activities compared to their non-chiral counterparts, leading to more effective treatments with fewer side effects .
Biochemical Assays
The compound is employed in various biochemical assays to evaluate enzyme activity and receptor binding. These studies help researchers understand metabolic pathways and drug interactions, providing insights into the compound's mechanism of action .
Anticonvulsant Activity
In a study assessing the anticonvulsant properties of various pyrrolidine derivatives, this compound demonstrated significant effects in animal models. The modulation of GABAergic transmission was identified as a key mechanism contributing to its anticonvulsant activity .
Inhibition of Bacterial Secretion Systems
Research has indicated that related compounds may inhibit bacterial type III secretion systems, suggesting potential applications in antimicrobial therapy. This finding highlights the compound's versatility beyond neurological applications, opening avenues for developing treatments against resistant bacterial strains .
Comparative Analysis of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Pyrrolidine ring with phenyl group | Anticonvulsant properties | Hydrochloride form enhances solubility |
| 4-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |
| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HCl | Altered methylation pattern | Potentially different receptor interactions | Unique methylation alters binding affinity |
Mechanism of Action
The mechanism of action of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (F) and bromine (Br) substituents increase molecular polarity and metabolic stability. Bromine’s larger atomic radius may enhance halogen bonding in receptor interactions .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit higher lipophilicity (logP ~1.8) than the parent phenyl compound (logP ~1.5), influencing blood-brain barrier penetration .
- Stability : Brominated analogs (e.g., 4-bromophenyl) may exhibit lower thermal stability due to weaker C-Br bonds, requiring controlled storage .
Pharmacological Relevance
- 4-Fluorophenyl Derivative : Demonstrated enhanced selectivity for serotonin receptors in preclinical studies, attributed to fluorine’s electronegativity optimizing receptor-ligand interactions .
- 4-Bromophenyl Derivative : Used in proteolysis-targeting chimeras (PROTACs) due to bromine’s role in facilitating hydrophobic protein binding .
- Ethyl 3,4-Difluorophenyl Analog : Shows promise in antimicrobial applications, with fluorine atoms reducing susceptibility to enzymatic degradation .
Biological Activity
trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylate moiety. The hydrochloride form enhances its solubility, making it more suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:
- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anticonvulsant properties.
- Enzyme Modulation : It may also inhibit or activate certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in conditions like epilepsy or other neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticonvulsant Activity : In a study assessing various pyrrolidine derivatives, this compound demonstrated significant anticonvulsant effects in animal models. The compound's ability to modulate GABAergic transmission was highlighted as a key mechanism.
- Inhibition of Type III Secretion System : Research indicated that related compounds could inhibit bacterial secretion systems, suggesting potential applications in antimicrobial therapy. The modulation of secretion pathways may be relevant for developing treatments against resistant bacterial strains .
- Comparative Studies : A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect the biological activity. For instance, the presence of different side chains altered receptor binding affinities and enzyme interactions, underscoring the importance of structural optimization in drug development.
Data Table: Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Pyrrolidine ring with phenyl group | Anticonvulsant properties | Hydrochloride form enhances solubility |
| 4-Phenylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |
| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HCl | Altered methylation pattern | Potentially different receptor interactions | Unique methylation alters binding affinity |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization. Its applications span across various fields:
- Medicinal Chemistry : As a lead compound for drug development targeting neurological disorders.
- Biological Research : Serving as a model for studying pyrrolidine derivatives' interactions within biological systems.
- Industrial Chemistry : Utilized in synthesizing specialty chemicals due to its unique structural properties .
Q & A
Basic: What are the established synthetic routes for trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride?
Answer:
The synthesis typically involves multi-step protocols, including cyclization, carboxylation, and hydrochloride salt formation. A common approach is the use of pyrrolidine precursors functionalized with phenyl and ester groups. For example, intermediates like (±)-trans-methyl 4-aryl-pyrrolidine-3-carboxylate derivatives (e.g., ) are synthesized via nucleophilic substitution or cross-coupling reactions. The final hydrochloride salt is often obtained by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone). Methodological optimization should prioritize solvent selection (e.g., DMF vs. THF) and catalyst loading to minimize side products .
Basic: How is the stereochemical configuration of the trans isomer confirmed?
Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Programs like SHELXL ( ) refine crystal structures, while ORTEP-III ( ) generates thermal ellipsoid diagrams to visualize spatial arrangements. Complementary techniques include:
- NMR spectroscopy : Coupling constants (e.g., ) between protons on C3 and C4 of the pyrrolidine ring distinguish cis (smaller ) vs. trans (larger ) configurations.
- Polarimetry : Optical rotation measurements correlate with enantiomeric purity .
Advanced: How does stereochemistry influence the compound’s reactivity or biological activity?
Answer:
The trans configuration stabilizes specific conformations due to reduced steric hindrance between the phenyl and ester groups. For example, in mycobacterial acid analogs ( ), trans-methyl cyclopropane groups enhance membrane interaction compared to cis isomers. Computational modeling (e.g., DFT calculations) can predict binding affinities to biological targets, while kinetic studies (e.g., Arrhenius plots) reveal steric effects on reaction rates. Contradictions in activity data may arise from impurities in diastereomeric mixtures, necessitating HPLC purity checks (≥98%) .
Advanced: How can reaction protocols be optimized to reconcile yield and green chemistry principles?
Answer:
highlights trade-offs between yield and environmental impact. For example, iodobenzene in Heck reactions lowers energy use but increases toxicity. To optimize:
- Catalyst selection : Use Pd(OAc) at <1 mol% to reduce heavy metal waste.
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
- Microwave-assisted synthesis : Reduces reaction time from 28 h to 1 h ( ).
Life-cycle assessment (LCA) tools () should quantify trade-offs between atom economy and E-factor .
Advanced: What analytical methods resolve contradictions in purity or stability data?
Answer:
Contradictions often arise from degradation products or residual solvents. A tiered approach is recommended:
HPLC-MS : Detects impurities at <0.1% levels ( ).
Karl Fischer titration : Quantifies water content, critical for hydrochloride salt stability.
Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., ester hydrolysis).
Method validation should follow ICH guidelines, including robustness testing across pH and temperature ranges .
Advanced: How is computational modeling applied to predict physicochemical properties?
Answer:
Molecular dynamics (MD) simulations and COSMO-RS predict solubility, logP, and pKa. For example:
- Solubility : Simulate solvation free energy in water vs. ethanol.
- logP : Use fragment-based methods (e.g., Crippen’s approach) to estimate partitioning.
Validation against experimental data (e.g., shake-flask assays) is critical. ’s workflow for mycobacterial acids can be adapted for this compound .
Basic: What are the key safety considerations during handling and storage?
Answer:
- PPE : Use nitrile gloves and N95 masks to avoid inhalation ().
- Storage : Keep in amber vials under argon at -20°C to prevent hygroscopic degradation.
- Waste disposal : Neutralize acidic residues with NaHCO before incineration ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
